molecular formula C16H31NO2 B14312814 2,2-dimethyl-N-(5-oxoundecyl)propanamide CAS No. 116437-32-2

2,2-dimethyl-N-(5-oxoundecyl)propanamide

Cat. No.: B14312814
CAS No.: 116437-32-2
M. Wt: 269.42 g/mol
InChI Key: KSTMPCIQXTUOFN-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(5-oxoundecyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group substituted with a 2,2-dimethyl group and a 5-oxoundecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(5-oxoundecyl)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 5-oxoundecylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for the addition of reagents and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(5-oxoundecyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2,2-dimethyl-N-(5-oxoundecyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(5-oxoundecyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylpropanamide: Lacks the 5-oxoundecyl chain, making it less hydrophobic.

    N-(5-oxoundecyl)propanamide: Lacks the 2,2-dimethyl substitution, affecting its steric properties.

Uniqueness

2,2-dimethyl-N-(5-oxoundecyl)propanamide is unique due to the combination of the 2,2-dimethyl group and the 5-oxoundecyl chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

116437-32-2

Molecular Formula

C16H31NO2

Molecular Weight

269.42 g/mol

IUPAC Name

2,2-dimethyl-N-(5-oxoundecyl)propanamide

InChI

InChI=1S/C16H31NO2/c1-5-6-7-8-11-14(18)12-9-10-13-17-15(19)16(2,3)4/h5-13H2,1-4H3,(H,17,19)

InChI Key

KSTMPCIQXTUOFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCCCNC(=O)C(C)(C)C

Origin of Product

United States

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